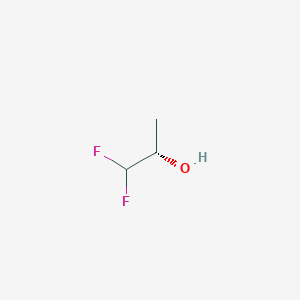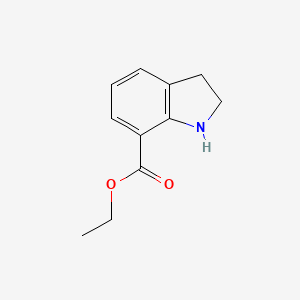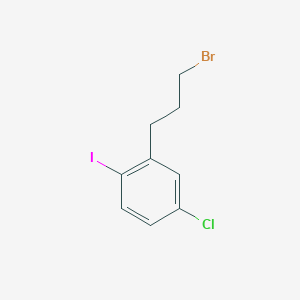
2-Bromo-3-(3-bromopropyl)fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(3-bromopropyl)fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-bromopropyl)fluorobenzene typically involves the bromination of a fluorobenzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursorsThis method ensures scalability and cost-effectiveness for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(3-bromopropyl)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of FeBr3 or AlCl3.
Friedel-Crafts Alkylation: Alkyl halides in the presence of AlCl3.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications in organic synthesis .
Applications De Recherche Scientifique
2-Bromo-3-(3-bromopropyl)fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(3-bromopropyl)fluorobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and the development of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromofluorobenzene: Similar structure but lacks the bromopropyl group.
3-Bromopropylbenzene: Lacks the fluorine atom.
2,3-Dibromofluorobenzene: Contains an additional bromine atom on the benzene ring.
Uniqueness
2-Bromo-3-(3-bromopropyl)fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a bromopropyl group. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C9H9Br2F |
|---|---|
Poids moléculaire |
295.97 g/mol |
Nom IUPAC |
2-bromo-1-(3-bromopropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
Clé InChI |
HIVXLYYICIULHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Br)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)






![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)

![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)

![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)

